N-Prop-2-yn-1-yl-L-alaninamide
Description
N-Prop-2-yn-1-yl-L-alaninamide (CAS: 674778-56-4) is a chiral alanine derivative characterized by a propargyl (prop-2-ynyl) group attached to the amide nitrogen of L-alanine. Its molecular formula is C₆H₁₀N₂O, with a molecular weight of 126.156 g/mol and an InChIKey of HQFIAQYGMQTVSB-YFKPBYRVSA-N . Key physicochemical properties include:
Properties
CAS No. |
674778-56-4 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(2S)-2-amino-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C6H10N2O/c1-3-4-8-6(9)5(2)7/h1,5H,4,7H2,2H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
HQFIAQYGMQTVSB-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC#C)N |
Canonical SMILES |
CC(C(=O)NCC#C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Prop-2-yn-1-yl-L-alaninamide can be achieved through several methods. One common approach involves the reaction of L-alaninamide with propargyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction typically proceeds at room temperature and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Prop-2-yn-1-yl-L-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-Prop-2-yn-1-yl-L-alaninamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Propargylamines, including this compound, are investigated for their potential therapeutic effects, such as neuroprotection and anticancer activities.
Mechanism of Action
The mechanism of action of N-Prop-2-yn-1-yl-L-alaninamide involves its interaction with specific molecular targets and pathways. For instance, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, the propargyl group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 2-Iodo-N-(prop-2-yn-1-yl)acetamide
- Structure : Propargylamine linked to iodoacetamide.
- Molecular formula : C₅H₇IN₂O
- Key differences : Replaces the alanine backbone with iodoacetamide, introducing halogen-based reactivity.
- Synthesis : Low yield (5%) due to steric and electronic challenges in coupling iodoacetic acid with propargylamine .
2.1.2 N-Methyl-L-alanine
- Structure: L-alanine with a methyl group on the α-amino nitrogen.
- Molecular formula: C₄H₉NO₂
- Key differences : Simpler structure lacking the propargyl group, reducing steric bulk and reactivity.
- Properties : Higher hydrophilicity (predicted XLogP < -1.0) compared to N-Prop-2-yn-1-yl-L-alaninamide .
2.1.3 Allyl-prop-2-ynyl-amine hydrochloride
- Structure : Propargyl and allyl groups on a primary amine, hydrochloride salt.
- Molecular formula : C₆H₁₀ClN
- Key differences : Lacks the amide group, enhancing water solubility (via hydrochloride salt) but reducing hydrogen-bonding capacity .
Functional Analogues
2.2.1 N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine
- Structure : Allyl and phenylethyl substituents on a tertiary amine.
- Molecular formula : C₁₄H₁₉N
- Classified as acutely toxic (Category 4 for inhalation, skin, and oral exposure) .
2.2.2 H-Ala-Ala-Pro-Ala-OH
- Structure : Tetrapeptide containing alanine and proline residues.
- Key differences : Peptide backbone with multiple hydrogen-bonding sites (TPSA >150 Ų), contrasting with the single modified alaninamide .
Data Tables
Table 1: Physicochemical Comparison
Research Findings
Synthetic Challenges : Propargyl-containing compounds like this compound require careful handling due to the reactivity of the alkyne group. Coupling reactions (e.g., EDCI-mediated amidation) may suffer from low yields (e.g., 5% for 2-iodo analogue) .
Hydrophobicity Trends : The propargyl group in this compound moderately increases hydrophobicity (XLogP -0.9) compared to N-Methyl-L-alanine but remains less lipophilic than aryl-substituted amines (e.g., XLogP >3.0 for N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine) .
Solubility Considerations : Hydrochloride salts (e.g., Allyl-prop-2-ynyl-amine hydrochloride) enhance aqueous solubility, whereas free bases like this compound may require polar solvents .
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